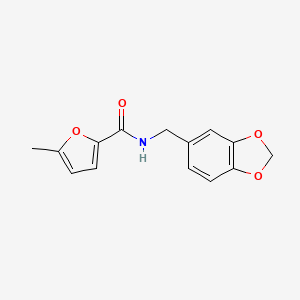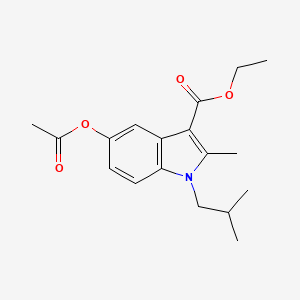
4-iodo-3-quinolinol 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-3-quinolinol 1-oxide, also known as IQO, is a chemical compound that has been widely used in scientific research for its unique properties. IQO is a derivative of quinoline and contains an iodo group and a hydroxyl group. The compound has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and material science.
Wissenschaftliche Forschungsanwendungen
4-iodo-3-quinolinol 1-oxide has been widely used in scientific research for various applications. One of the most significant applications is in the field of biochemistry. 4-iodo-3-quinolinol 1-oxide has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. The compound has also been used as a photosensitizer for photodynamic therapy in cancer treatment. In addition, 4-iodo-3-quinolinol 1-oxide has been used as a precursor for the synthesis of other compounds, such as quinoline-based ligands for metal ion coordination.
Wirkmechanismus
The mechanism of action of 4-iodo-3-quinolinol 1-oxide is not fully understood. However, studies have shown that the compound can interact with metal ions, such as copper and zinc, through coordination. This interaction can lead to the formation of a complex that can exhibit fluorescence properties. The compound has also been shown to generate reactive oxygen species (ROS) upon photoactivation, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 4-iodo-3-quinolinol 1-oxide can have both biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells upon photoactivation. In addition, 4-iodo-3-quinolinol 1-oxide has been shown to inhibit the growth of bacteria and fungi. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-iodo-3-quinolinol 1-oxide in lab experiments is its unique properties, such as its fluorescence and photosensitizing properties. The compound can be used as a tool for the detection and imaging of metal ions in cells and tissues. However, one of the limitations of using 4-iodo-3-quinolinol 1-oxide is its potential toxicity. The compound can generate ROS upon photoactivation, which can cause damage to cells. Therefore, caution should be taken when handling and using 4-iodo-3-quinolinol 1-oxide in lab experiments.
Zukünftige Richtungen
For the use of 4-iodo-3-quinolinol 1-oxide in scientific research include the development of new ligands for metal ion coordination, new photosensitizers for cancer treatment, and the study of oxidative stress.
Synthesemethoden
The synthesis of 4-iodo-3-quinolinol 1-oxide can be achieved through several methods. One of the most common methods is the reaction of 4-iodo-3-nitroquinoline with sodium borohydride in the presence of a catalyst. The resulting product is then oxidized with hydrogen peroxide to obtain 4-iodo-3-quinolinol 1-oxide. Another method involves the oxidation of 4-iodo-3-hydroxyquinoline with hydrogen peroxide in the presence of a catalyst. The purity of the compound can be improved through recrystallization.
Eigenschaften
IUPAC Name |
4-iodo-1-oxidoquinolin-1-ium-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-9-6-3-1-2-4-7(6)11(13)5-8(9)12/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXQAKWEKFKORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-oxidoquinolin-1-ium-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)
![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)


![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)
![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)
